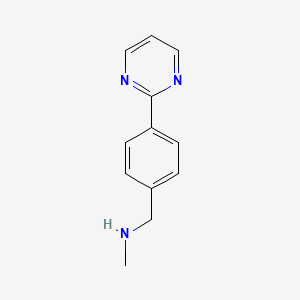

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of phenylalkylamines and has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Docking Studies

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine has been involved in synthesis research. A study by Bommeraa, Merugu, & Eppakayala (2019) developed a simple method for synthesizing related compounds and carried out docking studies to understand their interactions at the molecular level.

Photocytotoxicity and Cellular Imaging

Research by Basu et al. (2014) explored the photocytotoxic properties of Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine. These complexes displayed significant photocytotoxicity in red light and were studied for cellular imaging applications.

Analytical Separation Techniques

In the context of analytical chemistry, Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for compounds including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, demonstrating the compound’s relevance in analytical separations.

Schiff Bases Synthesis

A study on Schiff bases synthesis by Pandey & Srivastava (2011) included compounds related to this compound. These compounds showed potential anticonvulsant activity, suggesting their relevance in medicinal chemistry.

Anticancer Activity

Research into anticancer applications was conducted by Mbugua et al. (2020), who synthesized and evaluated new palladium and platinum complexes based on Schiff bases, including R-(pyridin-2-yl)methanamine derivatives. These complexes displayed significant anticancer activity against various human cancer cell lines.

Bone Formation Agonists

A high-throughput screening campaign led to the discovery of a compound targeting the Wnt beta-catenin system, related to this compound. This compound, studied by Pelletier et al. (2009), increased trabecular bone formation rate, highlighting its potential in treating bone disorders.

Luminescent Metal Complexes

A study by Shakirova et al. (2018) synthesized Ir(III) luminescent complexes using ligands related to this compound, exploring their photophysical properties and potential in optoelectronic applications.

Wirkmechanismus

Target of Action

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine, also known as n-methyl-4-pyrimidin-2-ylbenzylamine, is a complex compound with a specific target of action. The primary targets of this compound are Cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial in the regulation of the cell cycle and transcription .

Mode of Action

The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s interaction with CDKs also affects transcription, which can lead to changes in gene expression .

Biochemical Pathways

The inhibition of CDKs by this compound affects several biochemical pathways. Primarily, it impacts the cell cycle regulation pathway . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This can have downstream effects on other pathways, including DNA replication and repair, apoptosis, and signal transduction .

Result of Action

The result of this compound’s action is the inhibition of cell division and changes in gene expression . This can lead to a halt in the growth of cancer cells, making the compound a potential candidate for cancer treatment .

Eigenschaften

IUPAC Name |

N-methyl-1-(4-pyrimidin-2-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-13-9-10-3-5-11(6-4-10)12-14-7-2-8-15-12/h2-8,13H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWVUAYHEYROLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640274 |

Source

|

| Record name | N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886851-48-5 |

Source

|

| Record name | N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)